6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a fluorinated spirocyclic compound with the molecular formula C10H10FN and a molecular weight of 163.19 g/mol . This compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a fluorine atom attached to the cyclopropane ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method involves the reaction of an indoline derivative with a fluorinated cyclopropane precursor under specific conditions. For example, the use of diazo compounds in the presence of a transition metal catalyst can facilitate the formation of the cyclopropane ring . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one may involve scalable synthetic routes that ensure consistent quality and yield. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize human error. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indoline derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into the compound’s pharmacological properties has shown potential for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its electronic properties, affecting its binding affinity and selectivity for certain targets. The spirocyclic structure can also impact the compound’s conformational flexibility, influencing its interactions with biological molecules . Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
6’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride: This compound is a hydrochloride salt form of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one and shares similar structural features.
Spirocyclic oxindoles: These compounds have a similar spirocyclic structure and are used in various research applications.
Fluorinated cyclopropanes: These compounds contain a fluorinated cyclopropane ring and are studied for their unique chemical properties.
Uniqueness
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific combination of a fluorinated cyclopropane ring and an indoline moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSBFWIIFWQXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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